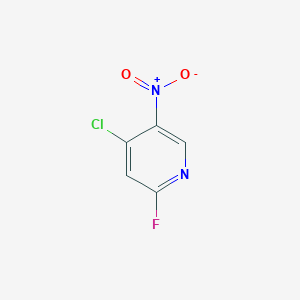

4-Chloro-2-fluoro-5-nitropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H2ClFN2O2 |

|---|---|

Molecular Weight |

176.53 g/mol |

IUPAC Name |

4-chloro-2-fluoro-5-nitropyridine |

InChI |

InChI=1S/C5H2ClFN2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H |

InChI Key |

MLUAOBMPMNYXOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1F)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Chloro 2 Fluoro 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The pyridine ring in 4-Chloro-2-fluoro-5-nitropyridine is electron-deficient, a characteristic enhanced by the presence of the nitrogen heteroatom and the strongly electron-withdrawing nitro group. This electron deficiency makes the aromatic system susceptible to attack by nucleophiles, initiating SNAr reactions. youtube.comresearchgate.net This process is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups. nih.gov

Differential Reactivity of Halogen Atoms (Chlorine vs. Fluorine) in Pyridines towards Nucleophiles

In the realm of nucleophilic aromatic substitution, the nature of the leaving group is a critical determinant of reaction rates. For activated aryl systems, including substituted pyridines, the typical leaving group order is F > Cl > Br > I. researchgate.net This "element effect" is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates the initial attack of the nucleophile, often the rate-determining step in SNAr reactions. nih.gov

In the context of this compound, the fluorine atom at the 2-position is generally more reactive towards nucleophiles than the chlorine atom at the 4-position. Research on similar systems, such as 2-fluoro- and 2-chloropyridines, has shown that the fluoro-substituted compound reacts significantly faster. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is 320 times faster than that of 2-chloropyridine (B119429). nih.gov This enhanced reactivity of fluorine is a well-established principle in SNAr chemistry. nih.gov

| Halogen | Position on Pyridine Ring | Relative Reactivity in SNAr | Reason |

|---|---|---|---|

| Fluorine | 2 | Higher | High electronegativity facilitates nucleophilic attack. |

| Chlorine | 4 | Lower | Less effective at stabilizing the transition state compared to fluorine. |

Activating Role of the Nitro Group in SNAr Processes

The presence of a nitro group (-NO₂) is paramount to the reactivity of this compound in SNAr reactions. nih.govresearchgate.net Electron-withdrawing groups like nitro, cyano, and carbonyl functions significantly enhance the rate of these reactions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. numberanalytics.comyoutube.com

The nitro group, positioned at the 5-position (para to the fluorine and meta to the chlorine), exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. nih.gov This effect delocalizes the negative charge of the Meisenheimer complex, lowering the activation energy of the reaction and thereby increasing its rate. youtube.comyoutube.com Without such activating groups, nucleophilic aromatic substitution on pyridine rings is often difficult to achieve under mild conditions. researchgate.netrsc.org The ability of the nitro group to activate the pyridine scaffold facilitates the functionalization of the molecule with a variety of nucleophiles. nih.gov

Elucidation of SNAr Mechanistic Pathways

The mechanism of SNAr reactions on nitro-activated pyridines generally proceeds through a stepwise addition-elimination pathway. pearson.com This involves the initial attack of the nucleophile on the electron-deficient ring to form a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. youtube.com

The SNAr reactions of halopyridines can proceed through either uncatalyzed or base-catalyzed pathways, depending on the nucleophile and reaction conditions. rsc.orgrsc.org In an uncatalyzed reaction with a neutral nucleophile (like an amine), a zwitterionic Meisenheimer complex is formed. researchgate.net The subsequent steps can involve either the direct expulsion of the leaving group or a proton transfer.

Base catalysis becomes significant when the deprotonation of the zwitterionic intermediate is a key step. researchgate.net A second molecule of the nucleophile or another base in the reaction mixture can facilitate this deprotonation. The resulting anionic complex then expels the leaving group more readily. The degree of base catalysis can vary depending on the substrate, nucleophile, and solvent. rsc.org Studies on related systems have shown that some reactions are not base-catalyzed, while others show significant catalysis. researchgate.netrsc.orgrsc.org

| Mechanism | Description | Key Intermediate |

|---|---|---|

| Uncatalyzed | Direct reaction of the nucleophile with the pyridine ring, forming a zwitterionic intermediate which then expels the leaving group. | Zwitterionic Meisenheimer Complex |

| Base-Catalyzed | A base assists in the deprotonation of the zwitterionic intermediate, leading to a more reactive anionic intermediate that readily eliminates the leaving group. | Anionic Meisenheimer Complex |

Kinetic studies are crucial for elucidating the rate-determining step of SNAr reactions. researchgate.net For many SNAr reactions, the initial nucleophilic attack and formation of the Meisenheimer complex is the rate-determining step. researchgate.net This is often inferred from linear Brønsted-type plots. researchgate.net

Kinetic and Thermodynamic Parameters of Reaction Processes

Linear free energy relationships (LFERs), such as the Hammett and Brønsted equations, are powerful tools for elucidating reaction mechanisms.

Hammett Correlation: The Hammett equation relates the reaction rates of a series of substituted aromatic compounds to the electronic properties of the substituents. For the reaction of a substrate like this compound with a series of substituted nucleophiles, a Hammett plot would be constructed. Studies on similar systems, such as the reactions of substituted pyridines, have shown linear Hammett plots. rsc.orgsciepub.com For reactions of various 2-X-pyridine substrates, linear correlations with rho (ρ) values of approximately 4-5 have been observed, indicating a high sensitivity to the electronic effects of the substituents. chemrxiv.org A large, positive ρ value signifies that the reaction is facilitated by electron-withdrawing groups on the pyridine ring and that a negative charge builds up in the transition state, which is consistent with the formation of a Meisenheimer-type intermediate in an SNAr mechanism.

Brønsted Correlation: The Brønsted equation correlates the rate constant of a reaction with the pKa of the attacking nucleophile. A Brønsted-type plot for the reaction of this compound with a series of related nucleophiles (e.g., substituted anilines or aliphatic amines) would provide insight into the nature of the transition state. The Brønsted coefficient, βnuc, quantifies the sensitivity of the reaction rate to the basicity of the nucleophile. For SNAr reactions on nitropyridines with amines, linear Brønsted plots have been reported. researchgate.net For instance, the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines yielded βnuc values of 0.52 and 0.55, respectively, suggesting that bond formation is about 50% complete in the rate-determining transition state. researchgate.net For reactions of 2,4-dinitrophenyl benzoates with pyridines, βnuc values were in the range of 0.74–0.98. rsc.org

An isokinetic relationship is a linear correlation between the activation enthalpies (ΔH‡) and activation entropies (ΔS‡) for a series of related reactions. The existence of such a relationship implies that the reactions proceed through a common mechanism.

For the SNAr reactions of this compound, one would expect activation parameters characteristic of an associative mechanism. The formation of the Meisenheimer complex involves the association of the substrate and the nucleophile, leading to a more ordered transition state compared to the reactants. Consequently, a significant negative entropy of activation (ΔS‡) is expected. The enthalpy of activation (ΔH‡) would be moderate, reflecting the energy required to break the aromaticity of the pyridine ring and form the new C-nucleophile bond.

Solvent Effects on SNAr Reaction Kinetics and Mechanisms

The choice of solvent has a profound impact on the kinetics and mechanism of SNAr reactions. The rate of reaction is highly dependent on the solvent's ability to solvate the reactants and the charged intermediate.

The effect of different solvent types on SNAr reactions is summarized below:

| Solvent Type | Examples | Expected Effect on Rate | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile (B52724) | Rate Acceleration | These solvents can effectively solvate the cation of the nucleophile salt but poorly solvate the anion (the nucleophile), leaving it "bare" and highly reactive. They also stabilize the charged Meisenheimer intermediate. |

| Polar Protic | Water, Ethanol, Methanol | Rate Deceleration | These solvents can solvate the anionic nucleophile through hydrogen bonding, which stabilizes the nucleophile and increases the activation energy for the attack on the aromatic ring. |

| Nonpolar Aprotic | Toluene, Benzene (B151609), Dioxane | Slow Reaction Rates | These solvents do not effectively solvate charged species, leading to poor solubility of ionic nucleophiles and destabilization of the charged Meisenheimer complex. |

Studies on the reaction of 2,4-dinitrochlorobenzene with piperidine (B6355638) in various aprotic solvents have demonstrated these effects. rsc.org Similarly, investigations into the reactions of nitropyridines in dipolar aprotic solvents like DMSO and acetonitrile have been reported. researchgate.net For the hydrolysis of 2-chloro-3,5-dinitropyridine, the addition of organic solvents to water had complex effects, but an approach using Kamlet–Taft solvatochromic parameters was successfully applied to analyze these effects in mixed aqueous solvent systems. rsc.org In reactions of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, hydrogen-bond donor (HBD) solvents were found to assist in the departure of the fluoride (B91410) leaving group. rsc.org

Reductive Transformations of the Nitro Group in this compound

The nitro group of this compound can be readily reduced to an amino group, providing a key synthetic handle for further functionalization. The choice of reducing agent is critical to ensure chemoselectivity, specifically to reduce the nitro group without causing hydrodehalogenation (loss of the chloro or fluoro substituents).

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method.

Palladium on Carbon (Pd/C): H₂ gas with a Pd/C catalyst is effective but can sometimes lead to the undesired removal of halogen atoms.

Raney Nickel (Raney Ni): This catalyst is often a milder alternative to Pd/C and can be more selective for nitro group reduction in the presence of halogens.

Platinum(IV) Oxide (PtO₂): Another effective catalyst for hydrogenation.

Metal-Acid Systems:

Tin(II) Chloride (SnCl₂): A solution of SnCl₂ in concentrated hydrochloric acid is a classic and reliable method for the selective reduction of nitroarenes.

Iron (Fe): Iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is an economical and effective reducing agent.

Zinc (Zn): Zinc metal in acidic media can also be employed for this transformation.

Synthetic Utility of Amino-Pyridine Derivatives

The reduction of this compound yields 5-amino-4-chloro-2-fluoropyridine. This resulting aminopyridine is a highly valuable intermediate in the synthesis of a wide range of biologically active molecules. The amino group can act as a nucleophile or be converted into a diazonium salt for further transformations, while the halogen atoms can be displaced via nucleophilic substitution or participate in cross-coupling reactions.

The applications of such amino-pyridine derivatives are diverse:

Pharmaceuticals: These compounds serve as crucial building blocks for the synthesis of various pharmaceutical agents. For example, substituted aminopyridines are core structures in many kinase inhibitors used in cancer therapy, as well as in compounds with antibacterial and anti-inflammatory properties. nih.gov 2-Amino-5-fluoropyridine is a key intermediate in the synthesis of the peptide deformylase inhibitor LBM415. chemicalbook.comresearchgate.net

Agrochemicals: In the agrochemical industry, these intermediates are used to produce herbicides, fungicides, and insecticides. The specific substitution pattern on the pyridine ring is tailored to achieve high efficacy and selectivity against target pests or weeds.

Other Chemical Transformations and Functional Group Interconversions

Beyond nitro group reduction, this compound can undergo several other chemical transformations:

Sequential Nucleophilic Aromatic Substitution: The presence of two different halogen atoms allows for sequential substitution reactions. In SNAr reactions, fluoride is typically a better leaving group than chloride. nih.govnih.gov Therefore, treatment with one equivalent of a nucleophile would likely lead to the selective displacement of the fluorine atom at the C2 position. A subsequent reaction with a different nucleophile could then displace the chlorine atom at the C4 position, allowing for the controlled synthesis of disubstituted pyridines.

N-Oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, often activating different positions towards nucleophilic attack and enabling unique subsequent reactions, such as ring-annulation. acs.org

Cross-Coupling Reactions: The chloro-substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination reactions. These reactions are powerful methods for forming new carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity.

Halogen Exchange (Halex) Reactions: It is possible to exchange one halogen for another under specific conditions. For instance, a halogen exchange reaction with hydrofluoric acid (HF) could potentially convert the chloro group to a fluoro group, as seen in the preparation of related fluorinated nitroaromatic compounds. google.com

Functional Group Interconversion of the Nitro Group: While reduction to an amine is the most common transformation, the nitro group can also be converted to other functionalities, although these are less common.

Computational and Theoretical Chemistry Studies of 4 Chloro 2 Fluoro 5 Nitropyridine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in understanding the molecular and electronic characteristics of substituted pyridines. These computational methods provide a lens into the microscopic world, allowing for the prediction of geometries, energies, and other properties.

Density Functional Theory (DFT) Applications

For compounds like 2-chloro-5-nitropyridine (B43025), Density Functional Theory (DFT) is a widely used computational method. researchgate.net DFT calculations are employed to determine the optimized molecular structure, vibrational frequencies, and electronic properties of the molecule in its ground state. researchgate.net This theoretical framework has proven to be a reliable tool for correlating theoretical findings with experimental data, such as that obtained from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. researchgate.net

Selection and Optimization of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of basis sets and exchange-correlation functionals. In the study of 2-chloro-5-nitropyridine, researchers utilized the B3LYP and B3PW91 functionals in conjunction with 6-31+G(d,p) and 6-311++G(d,p) basis sets. researchgate.net These combinations are chosen to provide a robust and accurate description of the electronic structure and have been shown to yield optimized geometrical parameters that are in good agreement with experimental data. researchgate.net

Analysis of Electronic Properties and Molecular Orbitals

The electronic behavior of a molecule is key to understanding its reactivity and potential applications. Computational analyses provide detailed information on orbital energies and charge distributions.

Frontier Molecular Orbitals (HOMO-LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. For 2-chloro-5-nitropyridine, the HOMO and LUMO energies were calculated, and the analysis of these orbitals indicates that charge transfer occurs within the molecule. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -3.4 |

| Energy Gap (ΔE) | 4.1 |

Note: The values in this table are illustrative and based on typical findings for similar compounds; they are not the direct reported values for 4-Chloro-2-fluoro-5-nitropyridine.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and donor-acceptor interactions within a molecule. While specific NBO analysis for this compound is not available, studies on analogous substituted pyridines utilize this method to investigate molecular stability arising from hyperconjugative interactions. esisresearch.org

Identification of Electrophilic and Nucleophilic Sites on the Molecule

The molecular electrostatic potential (MEP) is calculated to identify the electrophilic and nucleophilic sites on a molecule. The MEP map provides a visual representation of the charge distribution, where regions of negative potential are susceptible to electrophilic attack and regions of positive potential are prone to nucleophilic attack. For 2-chloro-5-nitropyridine, MEP analysis was performed to understand its reactive sites. researchgate.net

Computational Insights into Reaction Mechanisms and Reactivity

Computational chemistry provides a powerful lens through which to examine the intricate details of chemical reactions involving this compound. By modeling the interactions of atoms and molecules, researchers can predict the likely pathways of reactions, the stability of intermediates, and the energy barriers that must be overcome. This is particularly valuable for understanding nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for this class of compound.

A cornerstone of computational reaction mechanism analysis is the location and characterization of transition states. For a reaction such as the nucleophilic substitution on this compound, a transition state represents the highest energy point along the reaction coordinate, a fleeting geometry between reactants and products.

Using methods like Density Functional Theory (DFT), the geometry of a proposed transition state is optimized to find the exact saddle point on the potential energy surface. To confirm that the optimized structure is indeed a true transition state, a vibrational frequency analysis is performed. A genuine transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the breaking of the carbon-chlorine bond and the formation of a new bond with a nucleophile.

For nucleophilic attack at the 2-position (C-F) or 4-position (C-Cl) of this compound, distinct transition states would be located and confirmed through this process. The analysis would reveal the precise atomic motions involved in reaching the energetic peak of the reaction.

Once a transition state is confirmed, its energy relative to the reactants can be used to calculate the Gibbs free energy of activation (ΔG‡). This value is a critical determinant of the reaction rate. A lower ΔG‡ implies a faster reaction.

Computational chemists calculate the electronic energy of the reactants and the transition state. To obtain the Gibbs free energy, corrections for zero-point vibrational energy (ZPVE), thermal energy, and entropy are included. These calculations can be performed for different potential reaction pathways to determine which is kinetically favored. For instance, in the case of this compound, one could compare the ΔG‡ for nucleophilic attack at the carbon bearing the fluorine versus the carbon bearing the chlorine. Due to the higher electronegativity of fluorine, the C-F bond is generally more polarized, often leading to a lower activation barrier for nucleophilic attack at that position in related compounds.

A hypothetical comparison of activation energies for the substitution of this compound with a generic nucleophile (Nu) is presented below.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

| Attack at C2 (C-F) | 0.0 | +18.5 | 18.5 |

| Attack at C4 (C-Cl) | 0.0 | +22.0 | 22.0 |

| Note: This table presents hypothetical data for illustrative purposes, based on general principles of SNAr reactions on similar aromatic systems. |

A potential energy surface (PES) provides a comprehensive map of the energy of a chemical system as a function of the positions of its atoms. For a chemical reaction, a simplified one-dimensional PES can be plotted along the intrinsic reaction coordinate (IRC), which is the lowest energy path connecting reactants to products through the transition state.

Mapping the PES for the reaction of this compound with a nucleophile would involve calculating the energy at various points along the reaction coordinate. This would visualize the energy profile of the entire reaction, including any intermediate species, such as the Meisenheimer complex, which is a key intermediate in many SNAr reactions. The shape of the PES reveals whether the reaction is a single-step (concerted) process or a multi-step process with intermediates. For many SNAr reactions, the mechanism is stepwise, involving the formation of a stable Meisenheimer complex, and the PES would show two transition states and one intermediate.

Simulation of Vibrational Spectra (FT-IR, FT-Raman)

Computational methods are highly effective in simulating the vibrational spectra of molecules, such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra. These simulations are invaluable for assigning the vibrational modes observed in experimental spectra to specific molecular motions.

The process begins with the optimization of the molecule's geometry, typically using DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). Following geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies, as well as the IR intensities and Raman activities. These calculated frequencies are often systematically higher than the experimental values due to the approximations inherent in the theoretical models and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The simulated spectra can then be plotted and compared directly with experimental spectra, aiding in the detailed interpretation of the molecule's vibrational characteristics.

While a frequency calculation provides a list of vibrational modes, it does not, on its own, describe the nature of these vibrations in detail. Potential Energy Distribution (PED) analysis is a technique used to quantify the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration.

Programs such as VEDA (Vibrational Energy Distribution Analysis) are commonly used for this purpose. The PED analysis provides a detailed breakdown of each vibrational band, allowing for unambiguous assignments. For example, a band in the simulated IR spectrum of this compound might be assigned as being composed of 70% C-N stretching, 20% C-C stretching, and 10% C-H in-plane bending. This level of detail is crucial for a complete understanding of the molecule's dynamics.

A hypothetical PED analysis for some key vibrational modes of this compound is presented in the table below.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED (%) and Assignment |

| 3150 | 3024 | ~3030 | 98% ν(C-H) |

| 1620 | 1555 | ~1560 | 75% ν(C=C), 15% ν(C=N) |

| 1580 | 1517 | ~1520 | 80% asym ν(NO₂) |

| 1365 | 1310 | ~1315 | 70% sym ν(NO₂), 20% δ(C-H) |

| 1150 | 1104 | ~1100 | 85% ν(C-F) |

| 850 | 816 | ~820 | 60% ring breathing, 30% ν(C-Cl) |

| 740 | 710 | ~715 | 90% γ(C-H) |

| Note: This table contains hypothetical data based on computational studies of similar nitro- and halo-substituted pyridine (B92270) and benzene (B151609) derivatives. The assignments represent a simplified description of the major contributors to the vibrational mode. ν = stretching, δ = in-plane bending, γ = out-of-plane bending, asym = asymmetric, sym = symmetric. |

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic compounds. For 4-Chloro-2-fluoro-5-nitropyridine, these methods reveal the electronic environment of the hydrogen and carbon atoms in the pyridine (B92270) ring.

In the ¹H NMR spectrum, two distinct signals are expected for the two protons on the pyridine ring. The electron-withdrawing effects of the nitro, chloro, and fluoro substituents significantly influence the chemical shifts of these protons, causing them to appear in the downfield region of the spectrum. The proton at the C-3 position is expected to appear as a doublet due to coupling with the fluorine atom at C-2. The proton at the C-6 position would also likely appear as a doublet, coupling with the proton at C-3.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. youtube.com Five distinct signals are anticipated, one for each carbon atom in the pyridine ring. The chemical shifts are influenced by the attached substituents; for instance, the carbon atom bonded to the fluorine (C-2) will show a large coupling constant (¹JCF), appearing as a doublet. The carbons attached to the chloro (C-4) and nitro (C-5) groups will also have characteristic chemical shifts. Quaternary carbons, those not bonded to any hydrogen atoms, typically show weaker signals in the spectrum. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-3 | 7.5 - 8.0 | d | J(H-F) ≈ 4-8 |

| H-6 | 8.5 - 9.0 | d | J(H-H) ≈ 2-3 |

| C-2 | 150 - 160 | d | ¹J(C-F) ≈ 220-250 |

| C-3 | 120 - 130 | d | ²J(C-F) ≈ 20-30 |

| C-4 | 140 - 150 | s | - |

| C-5 | 135 - 145 | s | - |

Note: The data in this table is predictive and based on the analysis of similar compounds.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an invaluable tool for the characterization of this compound. mdpi.com Fluorine-19 has a natural abundance of 100% and a high magnetogyric ratio, making it a sensitive nucleus for NMR detection. biophysics.org The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-2 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split into a doublet by the adjacent proton at C-3, providing further confirmation of the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹. The C-F stretching vibration will likely appear as a strong band in the 1000-1400 cm⁻¹ region. Additionally, the aromatic C=C and C=N stretching vibrations of the pyridine ring will be visible in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| C-F | Stretch | 1000 - 1400 |

| C-Cl | Stretch | 600 - 800 |

Note: The data in this table is based on characteristic group frequencies.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. For this compound, Raman spectroscopy can provide additional information about the molecular vibrations, particularly for non-polar bonds that may be weak or absent in the IR spectrum. The symmetric vibrations of the nitro group and the vibrations of the pyridine ring are expected to be prominent in the Raman spectrum. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mdpi.com For aromatic and conjugated systems like this compound, UV-Vis spectroscopy is particularly informative. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The pyridine ring and the nitro group are both chromophores that contribute to the UV-Vis absorption. The presence of these conjugated systems typically results in absorption maxima at longer wavelengths. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. Due to the presence of chlorine, this peak would be accompanied by an M+2 peak with an intensity of approximately one-third that of the molecular ion peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation pattern would provide further structural clues. Common fragmentation pathways for such compounds include the loss of the nitro group (NO₂), the chlorine atom (Cl), and potentially the fluorine atom (F). The fragmentation of the pyridine ring itself can also lead to a series of characteristic smaller ions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloropyridine (B119429) |

| 2-chloro-5-nitropyridine (B43025) |

| 2-fluoropyridine (B1216828) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions in the solid state.

As of the latest available literature, a specific single-crystal X-ray crystallographic study for this compound has not been reported. Consequently, detailed experimental data on its crystal structure, such as unit cell dimensions, space group, and atomic coordinates, are not available.

However, to provide insight into the potential solid-state conformation of a closely related molecule, the crystallographic data for the isomer 2-chloro-5-nitropyridine is presented here. A study published in Acta Crystallographica Section E: Crystallographic Communications details the crystal structure of 2-chloro-5-nitropyridine. nih.gov In this structure, the non-hydrogen atoms are nearly coplanar. nih.gov The crystal packing is characterized by a short intermolecular Cl···O contact of 3.068(4) Å, which forms chains of molecules. These chains are further organized into layers through C—H···O non-classical interactions. nih.gov

It is important to emphasize that while the data for 2-chloro-5-nitropyridine can offer a point of comparison, the substitution pattern in this compound, particularly the presence of a fluorine atom at the 2-position and the different placement of the chloro and nitro groups, would lead to a distinct crystal packing and different intermolecular interactions. Therefore, the structural details of 2-chloro-5-nitropyridine should not be directly extrapolated to this compound.

Table 1: Crystallographic Data for the Related Compound 2-Chloro-5-nitropyridine

| Parameter | Value |

| Empirical Formula | C₅H₃ClN₂O₂ |

| Formula Weight | 158.54 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 3.7599(8) Å |

| b | 5.8641(13) Å |

| c | 14.113(3) Å |

| α | 90.053(4)° |

| β | 90.334(4)° |

| γ | 75.999(4)° |

| Volume | 301.00(12) ų |

| Z | 2 |

| Density (calculated) | 1.750 Mg/m³ |

| Absorption Coefficient | 0.559 mm⁻¹ |

| F(000) | 160 |

| Data Collection & Refinement | |

| Reflections Collected | 2758 |

| Independent Reflections | 1362 [R(int) = 0.0286] |

| Final R indices [I>2sigma(I)] | R1 = 0.0563, wR2 = 0.1432 |

| R indices (all data) | R1 = 0.0601, wR2 = 0.1478 |

Applications of 4 Chloro 2 Fluoro 5 Nitropyridine As a Key Synthetic Intermediate

Role in Heterocyclic Oriented Synthesis (HOS)

Heterocyclic Oriented Synthesis (HOS) leverages the functionalities of a starting material to generate a diverse range of heterocyclic structures. 4-Chloro-2-fluoro-5-nitropyridine is an exemplary scaffold for HOS due to the differential reactivity of its substituents. The fluorine and chlorine atoms can be selectively displaced by various nucleophiles, and the nitro group can be reduced to an amino group, which can then participate in cyclization reactions.

A related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, demonstrates the potential for creating diverse nitrogen-containing fused ring systems. nih.gov By immobilizing this compound on a solid support, a sequence of reactions including chlorine substitution, nitro group reduction, and cyclization can afford a variety of important heterocyclic cores. nih.gov

Benzimidazoles, Benzotriazoles, Quinoxalinones, Benzodiazepinediones, Succinimides : The solid-phase synthesis approach starting from a similar 4-chloro-2-fluoro-5-nitro-substituted aromatic compound has been successfully employed to produce libraries of these heterocyclic systems. nih.gov This methodology highlights the utility of the "4-chloro-2-fluoro-5-nitro" substitution pattern in generating molecular diversity for drug discovery. nih.gov

The pyridine (B92270) ring is a fundamental structural motif in a vast number of pharmaceuticals and bioactive molecules. nih.govrsc.org this compound serves as a valuable starting material for the elaboration of more complex pyridine-based scaffolds. The strategic and sequential substitution of the chloro and fluoro groups, coupled with modifications of the nitro group, allows for the introduction of various functionalities and the construction of intricate molecular architectures. This approach is central to the development of new chemical entities with potential therapeutic applications. rsc.org The ability to build upon the pyridine core in a controlled manner is a significant advantage in medicinal chemistry. nih.gov

Synthesis of Diverse Condensed Nitrogenous Heterocyclic Systems

Contributions to Medicinal Chemistry Research and Drug Discovery

The inherent reactivity and structural features of this compound make it a significant contributor to the field of medicinal chemistry and the drug discovery process.

The "nitropyridine" moiety is a component of various compounds with demonstrated biological activity. While direct examples for this compound are specific, the broader class of nitropyridines and their derivatives have shown potential in several therapeutic areas. For instance, 2-fluoro-5-nitropyridine (B1295090) is a key intermediate in the synthesis of certain anticancer and antituberculosis drugs. nbinno.com

Antitumor Activity : Pyridazinone derivatives, which can be synthesized from chloro- and amino-substituted precursors, have shown inhibitory activity against human cancer cell lines. nih.gov Specifically, certain compounds in a synthesized series exhibited anticancer effects comparable to the standard drug methotrexate. nih.gov This suggests that derivatives of this compound could be explored for similar activities.

Antiviral and Other Activities : Heterocyclic compounds, in general, are a rich source of antiviral agents and other bioactive molecules. The versatility of the this compound scaffold allows for its incorporation into a wide range of heterocyclic systems, which are then screened for various pharmacological activities.

The utility of this compound and its analogs as intermediates is evident in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The unique combination of reactive sites on the pyridine ring facilitates the construction of the intricate molecular architectures often required for potent and selective drug action.

A notable example, although involving a related diaryl ether structure, is the discovery of PF-05089771, a selective inhibitor of the NaV1.7 sodium channel for the potential treatment of pain. nih.gov The synthesis of this clinical candidate involved the coupling of a substituted chlorophenol with a fluoronitrobenzene derivative, highlighting the importance of the "chloro" and "fluoro" substituents in facilitating the key ether linkage formation. nih.gov This illustrates how the reactivity of such halogenated nitroaromatics is harnessed in the multi-step synthesis of modern APIs.

Design and Synthesis of Specific Enzyme Inhibitors (e.g., DNA-dependent protein kinase inhibitors)

The chemical scaffold of this compound is a key constituent in the design and synthesis of potent and selective enzyme inhibitors, most notably in the development of inhibitors for DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for the repair of DNA double-strand breaks (DSBs). aacrjournals.orgrsc.orgnih.gov The inhibition of DNA-PK is a promising therapeutic strategy, particularly for enhancing the efficacy of radiotherapy and DNA-damaging chemotherapeutic agents in cancer treatment. aacrjournals.orgrsc.org

A prominent example of a DNA-PK inhibitor that incorporates the structural features of this compound is M3814, also known as peposertib. aacrjournals.orgselvita.cominnospk.com The chemical name for M3814 is (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol. google.comnih.gov This complex molecule contains a 2-chloro-4-fluoro-5-substituted phenyl ring, which can be synthesized from precursors like 4-chloro-2-fluoro-5-nitrobenzoic acid, a direct derivative of this compound. nih.govnih.gov The synthesis of such complex molecules often involves multi-step processes where the reactive sites on the pyridine ring are sequentially modified.

M3814 has demonstrated high potency and selectivity in inhibiting the catalytic activity of DNA-PK, with an IC50 value of 0.6 nmol/L at an ATP concentration close to the Km value. aacrjournals.org This inhibition of DNA-PK leads to the suppression of DSB repair in cancer cells, thereby sensitizing them to ionizing radiation and other DSB-inducing agents. aacrjournals.orginnospk.com Preclinical studies have shown that oral administration of M3814 in combination with fractionated radiation can lead to complete tumor regression in human xenograft models. aacrjournals.org

The development of M3814 and similar DNA-PK inhibitors underscores the importance of the this compound scaffold in medicinal chemistry. The specific arrangement of the chloro, fluoro, and nitro groups on the pyridine ring provides a unique combination of reactivity and electronic properties that are instrumental in achieving high-affinity binding to the enzyme's active site.

| Enzyme Inhibitor | Target Enzyme | Core Scaffold Component | Reported IC50 | Therapeutic Application |

| M3814 (Peposertib) | DNA-dependent protein kinase (DNA-PK) | 2-Chloro-4-fluoro-5-substituted phenyl | 0.6 nmol/L | Potentiator of radiotherapy in cancer |

| NU7441 | DNA-dependent protein kinase (DNA-PK) | Chromen-4-one | 30 nM | Potentiator of radiotherapy in cancer |

| IC86621 | DNA-dependent protein kinase (DNA-PK) | 2-morpholino-4H-chromen-4-one | Not specified | Radiosensitizer for hypoxic tumor cells |

Development of Novel Therapeutic Agents Targeting Biological Pathways

This compound serves as a versatile building block for the synthesis of novel therapeutic agents that target various biological pathways implicated in disease. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications, leading to the generation of libraries of compounds with potential therapeutic value. nih.govnih.gov The chloro, fluoro, and nitro groups can be selectively substituted or transformed to introduce different functional groups, thereby modulating the pharmacological properties of the resulting molecules.

One important application is in the synthesis of heterocyclic scaffolds, which are core structures in many approved drugs. nih.govnih.gov For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid, a derivative of the title compound, has been used as a starting material for the solid-phase synthesis of various condensed nitrogenous heterocycles such as benzimidazoles, benzotriazoles, and benzodiazepinediones. nih.gov These heterocyclic systems are known to interact with a wide range of biological targets and are prevalent in drugs for cancer, infectious diseases, and central nervous system disorders.

The synthesis of phenylpiperazine derivatives with anticancer activity is another area where nitropyridine precursors are employed. openmedscience.com For example, novel thiourea (B124793) and thiazolidinone derivatives have been synthesized starting from 2-chloro-5-nitropyridine (B43025), a related compound. openmedscience.com These compounds have shown cytotoxic activity against prostate cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. openmedscience.com The principles of these synthetic strategies can be extended to this compound to generate new analogs with potentially improved potency or selectivity.

The development of such therapeutic agents often involves a strategy of molecular hybridization, where the this compound scaffold is combined with other pharmacophores to create hybrid molecules with dual or synergistic activities. This approach has been successful in generating compounds that can overcome drug resistance or target multiple pathways simultaneously.

| Therapeutic Agent Class | Target Biological Pathway | Key Synthetic Precursor | Potential Disease Indication |

| Benzimidazole derivatives | Various (e.g., kinase signaling) | 4-Chloro-2-fluoro-5-nitrobenzoic acid | Cancer, Infectious Diseases |

| Phenylpiperazine derivatives | Apoptosis, Cell Cycle | 2-Chloro-5-nitropyridine | Prostate Cancer |

| Thiazolidinone derivatives | Apoptosis, Cell Cycle | 2-Chloro-5-nitropyridine | Prostate Cancer |

Synthesis of Bioisosteric Analogs

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. selvita.comchemistryworld.comajptr.comnih.govsci-hub.sechemicalbook.comresearchgate.net The goal of this approach is to enhance the potency, selectivity, or pharmacokinetic properties of a lead compound. The 2-fluoro-5-nitropyridine moiety, derived from this compound, can be considered a bioisostere for other substituted aromatic rings in drug molecules.

The fluorine atom, in particular, is a well-established bioisostere for a hydrogen atom or a hydroxyl group. selvita.comchemistryworld.comajptr.comnih.govsci-hub.sechemicalbook.comresearchgate.net Its small size allows it to mimic hydrogen sterically, while its high electronegativity can significantly alter the electronic properties of the molecule. This can lead to improved binding affinity to the target protein, enhanced metabolic stability by blocking sites of oxidative metabolism, and modulation of the pKa of nearby functional groups.

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Drug Properties |

| Phenyl ring | 2-Fluoro-5-nitropyridinyl ring | Introduce hydrogen bond acceptor (N), modulate electronics (F, NO2) | Altered binding affinity, improved selectivity, modified ADME properties |

| Hydrogen atom | Fluorine atom | Similar size, higher electronegativity | Increased metabolic stability, altered pKa, improved binding |

| Hydroxyl group | Fluorine atom | Similar size, different electronic properties | Blockade of metabolic O-glucuronidation, improved membrane permeability |

Preparation of Radiolabeled Compounds for Imaging Modalities

Positron Emission Tomography (PET) is a powerful molecular imaging technique that is widely used in clinical diagnostics and biomedical research. rsc.orgchemistryworld.comresearchgate.netnih.gov The development of novel PET tracers, which are molecules labeled with a positron-emitting radionuclide, is crucial for imaging specific biological processes and targets. Fluorine-18 (B77423) is the most commonly used radionuclide for PET due to its favorable physical properties, including a half-life of 109.7 minutes and low positron energy. rsc.orgchemistryworld.comresearchgate.netnih.gov

The presence of a fluorine atom in this compound makes it an attractive precursor for the synthesis of fluorine-18 labeled PET tracers. The synthesis of such tracers often involves a late-stage radiofluorination step, where the fluorine-18 is introduced into the molecule just before its use. Nucleophilic aromatic substitution (SNA_r) is a common method for introducing fluorine-18 into an aromatic ring. nih.gov This reaction is facilitated by the presence of electron-withdrawing groups, such as a nitro group, in the ortho or para position to the leaving group.

In the case of this compound, the nitro group strongly activates the ring towards nucleophilic attack. This suggests that either the chloro or the fluoro substituent could potentially be replaced by fluorine-18 in a nucleophilic substitution reaction. However, the existing fluorine atom could also be replaced via isotopic exchange, although this is generally less efficient. A more likely strategy would be to use a derivative of this compound where the fluorine at the 2-position is replaced with a better leaving group, such as a nitro or a trimethylammonium group, to facilitate the introduction of fluorine-18.

While the direct synthesis of a PET tracer from this compound has not been explicitly described in the reviewed literature, the chemical properties of this compound make it a highly plausible candidate for the development of novel PET imaging agents for a variety of biological targets.

| PET Radionuclide | Labeling Strategy | Relevant Functional Groups | Potential Application |

| Fluorine-18 | Nucleophilic Aromatic Substitution (SNA_r) | Nitro group (activating), Chloro/Fluoro group (leaving group) | Imaging of enzymes, receptors, and transporters in oncology, neurology, and cardiology |

| Fluorine-18 | Isotopic Exchange | Fluoro group | Less common, but feasible for certain applications |

Applications in Agrochemical Research

The pyridine ring is a key structural motif in a large number of commercially successful agrochemicals, including herbicides, insecticides, and fungicides. chemimpex.com The introduction of halogen and nitro substituents onto the pyridine ring can significantly enhance the biological activity and modify the spectrum of action of these compounds. This compound, with its unique combination of functional groups, is therefore a valuable intermediate in the discovery and development of new crop protection agents. researchgate.net

Synthesis of Herbicidal Compounds (e.g., Pyridinyloxyphenoxy alkane carboxylic acid derivatives)

Pyridinyloxyphenoxy alkane carboxylic acids are a class of herbicides that are effective against grassy weeds in broadleaf crops. While the direct synthesis of these herbicides from this compound is not detailed in the provided search results, the synthesis of structurally related picolinic acid herbicides highlights the potential of this building block. For example, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have been synthesized and shown to exhibit potent herbicidal activity. chiralen.com The synthesis of these compounds starts from a trichlorinated picolinonitrile, which undergoes a series of reactions including fluorination and substitution to build the final herbicidal molecule. chiralen.com This demonstrates that the chloro-fluoro-substituted pyridine core is a viable scaffold for new herbicides.

The general synthetic route to pyridinyloxyphenoxy herbicides involves the coupling of a substituted pyridine with a substituted phenol (B47542). The reactive chloro and fluoro groups on this compound make it a suitable candidate for such coupling reactions. The nitro group can be subsequently reduced to an amino group and further modified to fine-tune the herbicidal activity and selectivity.

| Herbicide Class | Mode of Action | Key Synthetic Step | Role of this compound |

| Pyridinyloxyphenoxy alkane carboxylic acids | Inhibition of acetyl-CoA carboxylase (ACCase) | Nucleophilic aromatic substitution (coupling of pyridine and phenol) | Potential precursor for the pyridinyl moiety |

| Picolinic acid herbicides | Synthetic auxins | Multi-step synthesis involving substitution and functional group manipulation | Precursor to the core chloro-fluoro-picolinic acid scaffold |

Development of Insecticides

The development of new insecticides is crucial to manage insect pests and overcome the challenge of insecticide resistance. Fluorinated and chlorinated pyridine derivatives are important components of many modern insecticides. nih.govresearchgate.netresearchgate.netmdpi.commdpi.comchemicalbook.com For example, the synthesis of novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties has been reported to yield compounds with high insecticidal activity against pests like Mythimna separata. researchgate.net The synthesis of these compounds involves a nucleophilic substitution reaction where a substituted phenol displaces a chlorine atom on a trifluoromethyl-substituted pyridine. researchgate.net This type of reaction is directly applicable to this compound, where either the chloro or the fluoro group could be displaced by a suitable nucleophile to generate new insecticidal candidates.

Furthermore, the anthranilic diamide (B1670390) class of insecticides, which includes the commercial product chlorantraniliprole (B1668704), features a substituted aromatic ring connected to a pyrazole. researchgate.netmdpi.com While the synthesis of chlorantraniliprole itself does not start from this compound, the structural motifs present in this class of insecticides suggest that the this compound scaffold could be used to design novel analogs with potentially different or improved properties. The nitro group could be reduced and transformed into an amide, mimicking the functionality present in the anthranilic diamide insecticides.

| Insecticide Class | Mode of Action | Key Synthetic Strategy | Potential Use of this compound |

| 2-Phenylpyridine derivatives | Various (e.g., disruption of nervous system) | Nucleophilic aromatic substitution | As a reactive pyridine building block |

| Anthranilic diamide analogs | Activation of ryanodine (B192298) receptors | Multi-step synthesis to build the diamide structure | As a precursor to the substituted aromatic ring component |

Potential Utility in Materials Science Research

The chemical compound this compound, while primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals, possesses a unique combination of functional groups that suggests its potential utility in the realm of materials science. The presence of a pyridine ring, along with chloro, fluoro, and nitro substituents, provides a versatile platform for the design and synthesis of novel functional materials with tailored electronic, optical, and physical properties.

The pyridine moiety itself is a fundamental building block in the development of various materials, including dyes and specialty polymers. wikipedia.org Its electron-deficient nature, enhanced by the presence of the electron-withdrawing nitro group, makes the aromatic ring susceptible to nucleophilic substitution reactions. This reactivity is crucial for incorporating the pyridine unit into larger polymer backbones or for attaching specific functional side chains, thereby modifying the properties of the resulting material.

The halogen substituents, chlorine and fluorine, offer distinct opportunities for synthetic modification. The chlorine atom can be displaced through various cross-coupling reactions, a common strategy in the synthesis of conjugated polymers used in organic electronics. The fluorine atom, with its high electronegativity and small size, can significantly influence the electronic properties, thermal stability, and solubility of materials. The introduction of fluorine into organic molecules is a well-established strategy for tuning the energy levels of frontier molecular orbitals (HOMO and LUMO), which is critical for optimizing the performance of organic photovoltaic devices and organic light-emitting diodes (OLEDs).

The nitro group further enhances the electron-deficient character of the pyridine ring and can participate in a variety of chemical transformations. For instance, it can be reduced to an amino group, which can then be used for further functionalization, such as in the creation of dyes or in the formation of polyamides and polyimides with high thermal stability. Furthermore, the strong dipole moment associated with the nitro group can contribute to the nonlinear optical (NLO) properties of materials, making them potentially useful for applications in photonics and optical data storage.

Based on these characteristics, the potential applications of this compound as a precursor in materials science can be envisioned in several areas:

Functional Polymers: By leveraging the reactivity of the chloro and fluoro substituents, this compound could be used as a monomer or a comonomer in the synthesis of a variety of functional polymers. For example, polymerization through dehalogenation reactions could lead to the formation of polypyridine-based materials with interesting conductive or luminescent properties.

Organic Electronics: The electron-accepting nature of the nitropyridine core suggests its potential use in the development of n-type semiconductor materials for organic thin-film transistors (OTFTs) and organic solar cells. The ability to tune the electronic properties through the selective substitution of the halogen atoms would be particularly advantageous in this context.

Nonlinear Optical Materials: The combination of an electron-donating group (which could be introduced by substituting one of the halogens) and the electron-withdrawing nitro group on the pyridine ring could lead to molecules with large second-order NLO responses. Such "push-pull" systems are of significant interest for electro-optic modulators and other photonic devices.

Specialty Coatings and Films: Polymers derived from this compound could potentially exhibit enhanced durability and resistance to environmental factors, a desirable characteristic for specialty coatings. researchgate.net The fluorinated nature of the molecule could impart hydrophobic and oleophobic properties to surfaces.

While direct, extensive research on the application of this compound in materials science is not yet widely published, the fundamental chemistry of its constituent parts provides a strong basis for its exploration as a versatile building block for a new generation of advanced materials.

Table of Potential Material Science Applications based on Functional Groups:

| Functional Group | Potential Application Area | Rationale |

| Pyridine Ring | Functional Polymers, Dyes | Core aromatic structure, platform for functionalization. wikipedia.org |

| Chloro Substituent | Conductive Polymers | Reactive site for cross-coupling and polymerization reactions. |

| Fluoro Substituent | Organic Electronics, Specialty Coatings | Modifies electronic properties, enhances stability and hydrophobicity. |

| Nitro Group | Nonlinear Optics, n-type Semiconductors | Strong electron-withdrawing group, creates "push-pull" systems, enhances electron transport. |

Future Research Directions and Perspectives

Advancements in Stereoselective and Asymmetric Synthesis

The development of stereoselective and asymmetric synthetic methods is a cornerstone of modern medicinal and materials chemistry. For derivatives of 4-Chloro-2-fluoro-5-nitropyridine, creating specific stereoisomers is crucial for targeted biological activity or ordered material properties.

Future research will likely focus on the development of catalytic asymmetric reactions where the this compound core acts as a key building block. Organocatalysis, which utilizes small organic molecules to induce chirality, presents a promising avenue. For instance, domino reactions, such as a nitroalkane-Michael/Henry sequence, have been used to create functionalized tetralin systems in high enantiomeric excess. Adapting such methodologies to derivatives of this compound could enable the construction of complex, chiral molecules. rwth-aachen.de

Furthermore, the use of chiral transition metal catalysts is a well-established strategy for asymmetric synthesis. youtube.com Research into manganese-based complexes for asymmetric epoxidation or palladium(II) catalysts for the synthesis of substituted pyridines showcases the potential for creating chiral centers with high precision. youtube.comnih.gov Applying these advanced catalytic systems to reactions involving this compound could yield novel, enantiomerically pure compounds for pharmaceutical screening or as chiral ligands.

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond established transformations, the exploration of novel reaction pathways is critical for unlocking the full synthetic potential of this compound. The unique electronic properties conferred by the chloro, fluoro, and nitro substituents can be harnessed to drive unconventional reactions.

One area of interest is the development of metal-free annulation strategies to construct fused heterocyclic systems. mdpi.com For example, a [3+3] annulation between enamines and specific peroxides allows for the synthesis of polysubstituted pyridines. Investigating similar cycloaddition or condensation pathways starting from this compound could lead to new classes of compounds with interesting photophysical or biological properties.

The development of innovative catalytic systems is also paramount. nih.gov For instance, novel diruthenium complexes activated by light have been shown to catalyze the hydrostannation of alkynes with high regio- and stereoselectivity. nih.gov Exploring photocatalytic or electrocatalytic methods for the functionalization of this compound could provide more sustainable and efficient synthetic routes, avoiding harsh reagents and high temperatures. Research into the reactivity of related nitropyridines has shown that the nitro group can be selectively substituted by nucleophiles like thiols, opening pathways to new derivatives. nih.gov

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and spectral data. For this compound, advanced computational methods can guide synthetic efforts and accelerate discovery.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules. researchgate.net DFT calculations can be employed to predict the molecular geometry, vibrational frequencies (FT-IR and FT-Raman), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. This information provides insight into the molecule's kinetic stability and potential reaction sites. By analogy with studies on similar compounds like 2-chloro-5-nitropyridine (B43025), DFT can elucidate the molecule's planarity and intermolecular interactions.

Furthermore, computational methods can predict spectroscopic data. The Gauge-Invariant Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts, which can then be compared with experimental data to confirm the structure of newly synthesized derivatives. Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) and investigate the photophysical properties of potential dyes or functional materials derived from this compound. researchgate.net

Table 1: Application of Computational Methods to Pyridine (B92270) Derivatives

| Computational Method | Predicted Property/Application | Relevance to this compound |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), reaction energetics, vibrational spectra. | Predicts reactivity, stability, and spectroscopic signatures. Guides synthetic planning. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis), photophysical properties, excited states. | Design of novel dyes, sensors, and optoelectronic materials. researchgate.net |

| Gauge-Invariant Atomic Orbital (GIAO) | NMR chemical shifts. | Aids in the structural elucidation of new derivatives. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions (e.g., hydrogen bonding, halogen bonding). | Understanding crystal packing and designing solid-state materials. mdpi.com |

Expansion into Emerging Fields of Chemical Biology and Functional Materials Science

The unique structural and electronic features of this compound make it an attractive scaffold for applications in burgeoning interdisciplinary fields like chemical biology and materials science.

In chemical biology, substituted pyridines are integral to the design of molecular probes, inhibitors, and bioactive molecules. The pyridine scaffold is a common motif in FDA-approved drugs. nih.gov Derivatives of this compound could be explored as intermediates for synthesizing novel therapeutic agents. The strategic placement of the halogen and nitro groups allows for selective functionalization to create libraries of compounds for high-throughput screening against biological targets.

In materials science, the focus is on creating molecules with specific functions, such as conductivity, luminescence, or nonlinear optical properties. By incorporating this compound into larger conjugated systems or coordination polymers, it is possible to develop new functional materials. For example, research on related compounds has shown that pyridine derivatives can be used to construct two-dimensional coordination polymers with interesting photoluminescent and magnetic properties. mdpi.com The electron-deficient nature of the this compound ring makes it a candidate for use as an acceptor unit in materials designed for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 2: Potential Applications in Emerging Fields

| Field | Potential Application | Rationale |

| Chemical Biology | Synthesis of enzyme inhibitors, molecular probes. | Pyridine is a key pharmacophore; reactive sites allow for covalent modification of targets or attachment of reporter tags. |

| Functional Materials | Organic electronics (OLEDs, OPVs), sensors. | Electron-deficient ring can serve as an acceptor unit; derivatization can tune photophysical and electronic properties. |

| Coordination Chemistry | Precursor for metal-organic frameworks (MOFs) or coordination polymers. | The nitrogen atom can coordinate to metal centers, leading to materials with catalytic or porous properties. mdpi.com |

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-chloro-2-fluoro-5-nitropyridine?

The synthesis typically involves nitration and halogenation steps. For analogous compounds like 2-chloro-5-nitropyridine, nitration of pyridine derivatives with mixed acids (HNO₃/H₂SO₄) at controlled temperatures (e.g., 0–5°C) achieves regioselectivity, followed by chlorination using POCl₃ or PCl₃ . Key parameters include maintaining anhydrous conditions and precise temperature control to minimize byproducts like 4-nitro isomers. Reaction yields can exceed 70% under optimized conditions .

Q. What safety precautions are critical when handling this compound?

The compound poses hazards such as skin irritation (H315), eye damage (H319), and respiratory irritation (H335). Essential precautions include:

Q. How can the purity of this compound be validated?

Analytical methods include:

- HPLC : Using a C18 column with UV detection at 254 nm to assess purity (>98% recommended for research use) .

- NMR spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., characteristic shifts for nitro and halogen substituents) .

- Melting point determination : Compare observed values (e.g., ~106°C for related nitropyridines) with literature data .

Advanced Research Questions

Q. What computational methods predict the electronic properties of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models electronic behavior. Basis sets like 6-311++G(d,p) are used to calculate:

- Electrostatic potential maps : To identify reactive sites for electrophilic substitution .

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge transfer interactions, relevant for agrochemical or pharmaceutical activity . Average deviations in thermochemical data (e.g., atomization energies) can be minimized to <3 kcal/mol using gradient-corrected functionals .

Q. How does substituent positioning influence the compound’s reactivity in cross-coupling reactions?

The chloro and nitro groups at positions 4 and 5 direct electrophilic aromatic substitution (EAS) to the 2-fluoro position. For Suzuki-Miyaura coupling, the chloro group acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Key factors include:

Q. What are the mechanistic pathways for nitro group reduction in this compound?

Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (SnCl₂/HCl) convert the nitro group to an amine. Mechanistic studies suggest:

Q. How does fluorination at position 2 affect biological activity in derivatives?

Fluorine’s electronegativity enhances metabolic stability and bioavailability. In agrochemical analogs, 2-fluoro substitution increases lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.